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Compound of Interest

Compound Name: BAY1163877

Cat. No.: B1191585 Get Quote

An In-depth Analysis of the Pan-FGFR Inhibitor Rogaratinib

BAY1163877, also known as Rogaratinib, is a potent and selective small molecule inhibitor of

the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] This

technical guide provides a comprehensive overview of its chemical structure, properties,

mechanism of action, and relevant experimental protocols for researchers and drug

development professionals.

Chemical Structure and Properties
Rogaratinib is a synthetic organic compound with a complex heterocyclic structure.[1] Its

chemical and physical properties are summarized in the table below.
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Property Value Source

IUPAC Name

4-[[4-amino-6-

(methoxymethyl)-5-(7-

methoxy-5-methyl-1-

benzothiophen-2-

yl)pyrrolo[2,1-f][1][2][4]triazin-

7-yl]methyl]piperazin-2-one

[1]

Synonyms BAY-1163877, Rogaratinib [1]

Molecular Formula C23H26N6O3S [2][3]

Molecular Weight 466.56 g/mol [2][3]

CAS Number 1443530-05-9 [2][3]

Appearance White to light yellow solid [2]

SMILES

O=C1NCCN(CC2=C(COC)C(C

3=CC4=CC(C)=CC(OC)=C4S3

)=C5C(N)=NC=NN52)C1

[2]

Solubility DMSO: 8 mg/mL (17.14 mM) [3]

Storage
Powder: -20°C for 3 years; In

solvent: -80°C for 1 year
[3][5]

Mechanism of Action
BAY1163877 is a pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[3][4][6]

It functions as an ATP-competitive inhibitor, binding to the kinase domain of the FGFRs and

thereby blocking the downstream signaling pathways involved in cell proliferation, survival, and

angiogenesis.[6][7] Aberrant activation of FGFR signaling has been implicated in the

development of various cancers, making it a key therapeutic target.[6]

The inhibitory activity of Rogaratinib against different FGFR subtypes is summarized below:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9789
https://www.medchemexpress.com/Rogaratinib.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/rogaratinib
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9789
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9789
https://www.medchemexpress.com/Rogaratinib.html
https://www.selleckchem.com/products/rogaratinib.html
https://www.medchemexpress.com/Rogaratinib.html
https://www.selleckchem.com/products/rogaratinib.html
https://www.medchemexpress.com/Rogaratinib.html
https://www.selleckchem.com/products/rogaratinib.html
https://www.medchemexpress.com/Rogaratinib.html
https://www.medchemexpress.com/Rogaratinib.html
https://www.selleckchem.com/products/rogaratinib.html
https://www.selleckchem.com/products/rogaratinib.html
https://www.targetmol.com/compound/rogaratinib
https://www.benchchem.com/product/b1191585?utm_src=pdf-body
https://www.selleckchem.com/products/rogaratinib.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/rogaratinib
https://www.researchgate.net/figure/Structure-and-in-vitro-activity-of-rogaratinib-a-Chemical-structure-of-rogaratinib_fig1_331361253
https://www.researchgate.net/figure/Structure-and-in-vitro-activity-of-rogaratinib-a-Chemical-structure-of-rogaratinib_fig1_331361253
https://pmc.ncbi.nlm.nih.gov/articles/PMC6766871/
https://www.researchgate.net/figure/Structure-and-in-vitro-activity-of-rogaratinib-a-Chemical-structure-of-rogaratinib_fig1_331361253
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC50 Source

FGFR1
1.8 nM (in another source,

11.2 nM)
[3]

FGFR2 <1 nM [2][3]

FGFR3
9.2 nM (in another source,

18.5 nM)
[3]

FGFR4
1.2 nM (in another source, 201

nM)
[3]

VEGFR3/FLT4 127 nM [2]

Signaling Pathway
BAY1163877 inhibits the FGFR signaling pathway, which plays a crucial role in tumorigenesis.

The simplified signaling cascade is depicted below.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of BAY1163877.
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Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is designed to assess the anti-proliferative effect of BAY1163877 on cancer cell

lines.

Experimental Workflow

1. Seed cancer cells
in 96-well plates

2. Treat with varying
concentrations of BAY1163877

3. Incubate for 72 hours

4. Measure cell viability
(e.g., using CellTiter-Glo®)

5. Determine GI50 values

Click to download full resolution via product page

Caption: Workflow for an in vitro cell proliferation assay to evaluate BAY1163877 efficacy.

Methodology:

Cell Seeding: Cancer cell lines, such as H1581 and DMS114 which are known to be

sensitive to Rogaratinib, are seeded in 96-well plates at an appropriate density.[2]
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Compound Treatment: The following day, cells are treated with a serial dilution of

BAY1163877 (dissolved in 100% DMSO for in vitro studies) or a vehicle control.[7]

Incubation: Plates are incubated for 72 hours under standard cell culture conditions (e.g.,

37°C, 5% CO2).[7]

Viability Assessment: Cell viability is determined using a commercially available assay, such

as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's

instructions.[7]

Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated from the

dose-response curves.

In Vivo Tumor Xenograft Studies
This protocol outlines the procedure for evaluating the in vivo efficacy of BAY1163877 in

animal models.

Methodology:

Vehicle Preparation: For in vivo studies, BAY1163877 or its HCl salt (BAY 1213802) can be

formulated in a vehicle consisting of 10% ethanol, 40% Solutol® HS 15, and 50% water at

pH 4.[7]

Animal Models: Immunocompromised mice are subcutaneously implanted with human tumor

xenografts (e.g., from FGFR-amplified cell lines).

Treatment Administration: Once tumors reach a palpable size, animals are randomized into

treatment and control groups. BAY1163877 is administered orally.

Tumor Measurement: Tumor volume and body weight are measured regularly throughout the

study.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size, and the anti-tumor efficacy of BAY1163877 is assessed by comparing tumor growth

between the treated and control groups.
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Clinical Development
BAY1163877 (Rogaratinib) has been investigated in clinical trials for the treatment of various

advanced solid tumors with FGFR alterations, including urothelial carcinoma and sarcoma.[8]

[9][10][11] These trials aim to evaluate the safety, tolerability, and preliminary efficacy of

Rogaratinib as a monotherapy or in combination with other anti-cancer agents.[8][10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rogaratinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

2. medchemexpress.com [medchemexpress.com]

3. selleckchem.com [selleckchem.com]

4. Facebook [cancer.gov]

5. Rogaratinib | FGFR | TargetMol [targetmol.com]

6. researchgate.net [researchgate.net]

7. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in
FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

8. Rogaratinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

9. Drug Details [gisttrials.org]

10. Testing the Anti-cancer Drug, Rogaratinib (BAY 1163877), for Treatment of Advanced
Sarcoma With Alteration in Fibroblast Growth Factor Receptor (FGFR 1-4), and in Patients
With SDH-deficient Gastrointestinal Stromal Tumor (GIST) | University of Miami Health
System [umiamihealth.org]

11. ClinicalTrials.gov [clinicaltrials.gov]

To cite this document: BenchChem. [BAY1163877: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1191585?utm_src=pdf-body
https://synapse.patsnap.com/drug/b4a5b73e4e6d4d13a67b7e7c3312e871
https://gisttrials.org/iLRG/drug_detail.php?drug=382
https://umiamihealth.org/sylvester-comprehensive-cancer-center/clinical-trials/trials/testing-the-anticancer-drug-rogaratinib-bay-1163877-for-treatment-of-advanced-sarcoma-with-alteratio
https://www.clinicaltrials.gov/study/NCT04595747
https://synapse.patsnap.com/drug/b4a5b73e4e6d4d13a67b7e7c3312e871
https://umiamihealth.org/sylvester-comprehensive-cancer-center/clinical-trials/trials/testing-the-anticancer-drug-rogaratinib-bay-1163877-for-treatment-of-advanced-sarcoma-with-alteratio
https://www.clinicaltrials.gov/study/NCT04595747
https://www.benchchem.com/product/b1191585?utm_src=pdf-custom-synthesis
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9789
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9789
https://www.medchemexpress.com/Rogaratinib.html
https://www.selleckchem.com/products/rogaratinib.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/rogaratinib
https://www.targetmol.com/compound/rogaratinib
https://www.researchgate.net/figure/Structure-and-in-vitro-activity-of-rogaratinib-a-Chemical-structure-of-rogaratinib_fig1_331361253
https://pmc.ncbi.nlm.nih.gov/articles/PMC6766871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6766871/
https://synapse.patsnap.com/drug/b4a5b73e4e6d4d13a67b7e7c3312e871
https://gisttrials.org/iLRG/drug_detail.php?drug=382
https://umiamihealth.org/sylvester-comprehensive-cancer-center/clinical-trials/trials/testing-the-anticancer-drug-rogaratinib-bay-1163877-for-treatment-of-advanced-sarcoma-with-alteratio
https://umiamihealth.org/sylvester-comprehensive-cancer-center/clinical-trials/trials/testing-the-anticancer-drug-rogaratinib-bay-1163877-for-treatment-of-advanced-sarcoma-with-alteratio
https://umiamihealth.org/sylvester-comprehensive-cancer-center/clinical-trials/trials/testing-the-anticancer-drug-rogaratinib-bay-1163877-for-treatment-of-advanced-sarcoma-with-alteratio
https://umiamihealth.org/sylvester-comprehensive-cancer-center/clinical-trials/trials/testing-the-anticancer-drug-rogaratinib-bay-1163877-for-treatment-of-advanced-sarcoma-with-alteratio
https://www.clinicaltrials.gov/study/NCT04595747
https://www.benchchem.com/product/b1191585#bay1163877-chemical-structure-and-properties
https://www.benchchem.com/product/b1191585#bay1163877-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1191585#bay1163877-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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